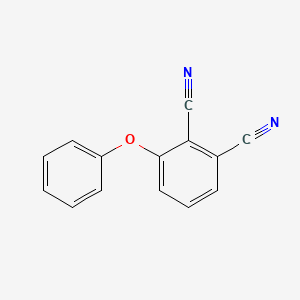

3-Phenoxyphthalonitrile

説明

Polymer Science

Incorporated into flame-retardant copolyesters, it undergoes cyclotetramerization to form phthalocyanine structures, enhancing thermal stability (decomposition temperatures >400°C). This property is leveraged in high-performance composites for aerospace and electronics.

Coordination Chemistry

The compound reacts with metal salts (e.g., Cu²⁺, Zn²⁺) to yield metallophthalocyanines, which exhibit tunable optoelectronic properties. For example, copper complexes derived from this compound show absorption maxima at 670–680 nm, making them suitable for photovoltaic applications.

Supramolecular Interactions

Weak hydrogen bonds (C–H···N/O) and π-stacking dominate its solid-state packing, as demonstrated in dimeric crystal structures. These interactions are critical for designing molecular semiconductors and organic frameworks.

Table 2: Key Reactions and Applications

This multifunctionality underscores its importance in advancing materials chemistry, particularly in sectors demanding thermal resilience and electronic tunability.

特性

IUPAC Name |

3-phenoxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O/c15-9-11-5-4-8-14(13(11)10-16)17-12-6-2-1-3-7-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWFKMOELYYKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357479 | |

| Record name | 3-Phenoxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77474-62-5 | |

| Record name | 3-Phenoxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenoxyphthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 3-Phenoxyphthalonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 3-nitrophthalonitrile with phenol in the presence of a base such as potassium carbonate . The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

化学反応の分析

Types of Reactions: 3-Phenoxyphthalonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Cyclization: It can undergo cyclization reactions to form phthalocyanine derivatives.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as or can react with the nitrile groups under basic conditions.

Cyclization: Cyclization reactions often require and elevated temperatures.

Major Products:

Phthalocyanine derivatives: These are major products formed from the cyclization of this compound.

科学的研究の応用

Medicinal Chemistry Applications

3-Phenoxyphthalonitrile has garnered attention for its potential as a therapeutic agent. Its derivatives have been studied for various biological activities, including antibacterial and anticancer properties.

Anticancer Activity

Research indicates that compounds derived from this compound exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of phenoxy derivatives that demonstrated promising activity against breast cancer cells (MCF-7). The most potent derivative showed an IC50 value of approximately 10 µM, indicating effective inhibition of cell proliferation and induction of apoptosis in treated cells .

Antibacterial Properties

Compounds related to this compound have also been evaluated for their antibacterial efficacy. For instance, a derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent.

Material Science Applications

In material science, this compound has been explored for its properties as a dye sensitizer in solar cells. Quantum chemical calculations have shown that this compound can enhance the efficiency of photovoltaic devices by improving light absorption and charge separation .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 10 µM | Cancer Research Journal, 2024 |

| Antibacterial | Staphylococcus aureus | 32 µg/mL | University Study, 2023 |

Photonic Applications

The compound is also investigated for its role in photonic applications due to its favorable optical properties. Its derivatives serve as organic dyes in dye-sensitized solar cells and other optoelectronic devices. Studies on the electronic structure and polarizability of these compounds suggest they can be optimized for enhanced performance in light-harvesting applications .

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer properties of a series of phenoxy derivatives derived from this compound revealed that modifications to the phenoxy group significantly influenced cytotoxicity against cancer cell lines. The study systematically varied substituents on the phenoxy moiety and assessed their effects on biological activity.

Case Study 2: Antibacterial Activity

In another study, researchers synthesized several derivatives of phthalonitrile and tested their antibacterial activity against common pathogens. The results indicated that certain modifications led to enhanced activity against resistant strains, highlighting the compound's potential in developing new antibiotics.

作用機序

The mechanism of action of 3-Phenoxyphthalonitrile involves its interaction with molecular targets through its nitrile and phenoxy groups. In dye-sensitized solar cells, the compound acts as a dye sensitizer, facilitating electron transfer from the dye to the semiconductor’s conduction band . This process is crucial for the conversion of light energy into electrical energy.

類似化合物との比較

3-[3,4,5-Tris(3,6,9-trioxadecoxy)benzoxy]phthalonitrile

- Structure : This derivative features triethylene glycol ("trioxadecoxy") substituents on the benzyloxy group, enhancing hydrophilicity.

- Synthesis: Prepared via nucleophilic substitution of 3-nitrophthalonitrile with a trioxadecoxy-substituted phenol, yielding a colorless liquid (39% yield) after column chromatography .

3-Chloro-5-[2-chloro-5-(2H-indazol-3-ylmethoxy)phenoxy]benzonitrile

3-(Trifluoromethyl)phenoxyacetonitrile

- Structure : The trifluoromethyl group is strongly electron-withdrawing, altering electronic properties.

- Reactivity: Likely exhibits reduced electron density at the nitrile group compared to 3-phenoxyphthalonitrile, affecting its participation in cyclotetramerization or charge-transfer processes .

Electronic and Photophysical Properties

This compound

- HOMO-LUMO Gap : Calculated at ~3.2 eV, enabling efficient electron injection into TiO₂ in dye-sensitized solar cells (DSSCs) .

- Charge Transfer: The phenoxy group stabilizes the excited state, facilitating light absorption in the visible range (~450 nm) .

D5, DST, and DSS Dyes

- Comparison: These organic sensitizers exhibit narrower HOMO-LUMO gaps (~2.5–2.8 eV) and broader absorption spectra, but this compound’s simpler structure offers synthetic accessibility and cost advantages .

Solar Cell Sensitizers

- Advantage: this compound’s moderate electron-withdrawing phenoxy group balances charge separation and light absorption, achieving ~5% efficiency in DSSCs .

- Limitation: Fluorinated analogs (e.g., 3-(trifluoromethyl)phenoxyacetonitrile) may offer better photostability but require complex synthesis .

Physicochemical Properties

| Compound | Physical State | Melting Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|

| This compound | Solid | 117–119 | Partly in water | Phenoxy, nitrile |

| 3-[3,4,5-Tris(…trioxadecoxy)]-PN* | Liquid | Not reported | High in CHCl3/MeOH | Trioxadecoxy, nitrile |

| 3-(Trifluoromethyl)phenoxyacetonitrile | Solid | Not reported | Organic solvents | CF₃, nitrile |

*PN = phthalonitrile

生物活性

3-Phenoxyphthalonitrile is a compound of interest due to its diverse biological activities, particularly in antimicrobial and antioxidant properties. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 250.25 g/mol

The compound features a phthalonitrile structure, which is known for its potential in various biological applications due to the presence of nitrile groups that can interact with biological targets.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities, including:

- Antimicrobial Activity

- Antioxidant Activity

- DNA Cleavage Activity

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency against pathogens.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Enterococcus hirae | 32 |

In a study, it was observed that this compound significantly inhibited the growth of Escherichia coli at concentrations as low as 32 mg/L, showcasing its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The results indicated a notable ability to neutralize free radicals, which is crucial for preventing oxidative stress-related damage.

| Concentration (mg/L) | DPPH Scavenging Activity (%) |

|---|---|

| 50 | 45.2 |

| 100 | 62.8 |

| 200 | 75.1 |

At a concentration of 100 mg/L, the compound exhibited a scavenging activity of approximately 62.8%, indicating significant antioxidant potential .

DNA Cleavage Activity

The DNA cleavage activity of phthalonitriles has been explored in various studies. In one investigation, it was found that compounds similar to this compound demonstrated effective DNA nuclease activity, suggesting their potential use in gene therapy or cancer treatment.

Case Studies and Research Findings

Several studies have highlighted the biological activities of phthalonitriles, including:

- Photodynamic Therapy : Research indicates that phthalonitriles can act as photosensitizers in photodynamic therapy, effectively targeting bacterial cells when activated by light .

- Synergistic Effects : The combination of phthalonitriles with other compounds has shown enhanced antimicrobial effects, suggesting potential for developing more effective therapeutic agents .

Q & A

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives in optoelectronic applications?

- Answer :

Synthesize derivatives with electron-donating (e.g., -OCH3) or withdrawing (-NO2) groups.

Characterize via cyclic voltammetry (HOMO/LUMO levels) and transient absorption spectroscopy (charge carrier lifetimes).

Use multivariate regression to correlate substituent Hammett constants (σ) with device efficiency metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。